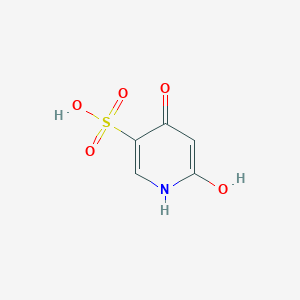

4,6-Dihydroxypyridine-3-sulfonic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4,6-Dihydroxypyridine-3-sulfonic acid is a chemical compound with the molecular formula C5H5NO5S . It is also known by other names such as 4-Hydroxy-6-oxo-1,6-dihydropyridine-3-sulfonic acid .

Molecular Structure Analysis

The molecular structure of 4,6-Dihydroxypyridine-3-sulfonic acid consists of a pyridine ring with two hydroxyl groups and a sulfonic acid group attached . The InChI code for the compound is 1S/C5H5NO5S/c7-4-1-2-6-3-5(4)11(8,9)10/h1-3H,(H,6,7)(H,8,9,10) .Physical And Chemical Properties Analysis

4,6-Dihydroxypyridine-3-sulfonic acid is a solid compound with a molecular weight of 175.16 g/mol . Other physical and chemical properties such as solubility, melting point, boiling point, etc., are not mentioned in the search results.Applications De Recherche Scientifique

Antioxidant Activity Analysis

4,6-Dihydroxypyridine-3-sulfonic acid may play a role in antioxidant activity analysis, contributing to the study of antioxidants in various fields including food engineering, medicine, and pharmacy. Critical methods for determining antioxidant activity involve tests based on hydrogen atom transfer (e.g., ORAC, HORAC, TRAP, TOSC) and electron transfer (e.g., CUPRAC, FRAP), among others. These assays, crucial for analyzing the antioxidant capacity of samples, depend on spectrophotometry to monitor characteristic color changes or solution discoloration, reflecting the kinetics or equilibrium state of antioxidant reactions (Munteanu & Apetrei, 2021).

Environmental Impact and Microbial Degradation

Research on the metabolism of sulfonic acids and their derivatives by sulfate-reducing bacteria highlights the ecological significance of sulfonic acids in anaerobic respiratory growth. Studies on Desulfovibrio desulfuricans and its ability to utilize sulfonic acids as terminal electron acceptors shed light on their potential role in the sulfur cycle, suggesting that sulfonate reduction might be a significant process in environmental sulfur dynamics (Lie, Leadbetter, & Leadbetter, 1998). Additionally, microbial degradation of polyfluoroalkyl chemicals, which can lead to the formation of perfluoroalkyl carboxylic and sulfonic acids, is a critical area of study for understanding the environmental fate and toxic profiles of these persistent substances (Liu & Mejia Avendaño, 2013).

Electrolytes for Metal Surface Treatment

Sulfamic acid, closely related to sulfonic acids, is highlighted as an environmentally friendly electrolyte for acid cleaning and corrosion inhibition. This application stresses the importance of sulfonic acids and their derivatives in industrial processes, particularly in the cleaning of metallic surfaces and the use of organic compounds as corrosion inhibitors in such electrolytes (Verma & Quraishi, 2022).

Orientations Futures

While specific future directions for 4,6-Dihydroxypyridine-3-sulfonic acid are not mentioned in the search results, substituted pyridines with diverse functional groups are important structural motifs found in numerous bioactive molecules. There is a need for a single robust method allowing the selective introduction of multiple functional groups .

Propriétés

IUPAC Name |

4-hydroxy-6-oxo-1H-pyridine-3-sulfonic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO5S/c7-3-1-5(8)6-2-4(3)12(9,10)11/h1-2H,(H2,6,7,8)(H,9,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLGVTZLMMGSBRG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CNC1=O)S(=O)(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NO5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,6-Dihydroxypyridine-3-sulfonic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B181362.png)